4-Methylpyrazole-3-carboxylic acid

Description

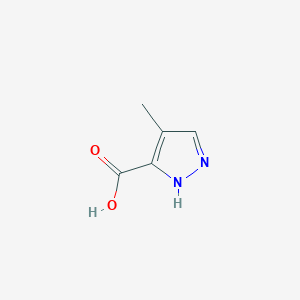

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-7-4(3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHVVMJBCILJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415918 | |

| Record name | 4-METHYLPYRAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82231-51-4 | |

| Record name | 4-METHYLPYRAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylpyrazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Methylpyrazole-3-carboxylic acid, a key building block in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the core chemical principles, offers detailed experimental protocols, and explores the nuances of reaction mechanisms and optimization strategies. The guide is structured to provide a deep, practical understanding of the synthesis, grounded in established scientific literature and field-proven insights.

Introduction: The Significance of this compound

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] Among its many derivatives, this compound stands out as a crucial intermediate. Its structural features, a methyl group at the 4-position and a carboxylic acid at the 3-position, provide valuable handles for further chemical modification, making it a versatile precursor for a wide range of biologically active molecules. For instance, amides derived from a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are prominent in a class of fungicides that inhibit succinate dehydrogenase (SDHI).[2][3] The strategic placement of the methyl and carboxylic acid groups in the target molecule of this guide influences the steric and electronic properties, which are critical for molecular recognition and biological function.

This guide will explore the primary synthetic strategies for constructing the this compound core, focusing on the widely employed cyclocondensation reactions. We will dissect the mechanistic underpinnings of these reactions and provide detailed, actionable protocols for their execution in a laboratory setting.

Core Synthesis Strategy: Cyclocondensation of β-Ketoesters

The most prevalent and reliable method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6][7] This approach offers a straightforward and efficient route to a wide variety of substituted pyrazoles. In the context of this compound synthesis, a key starting material is a β-ketoester, specifically a derivative of acetoacetic ester.

Mechanistic Insights into Pyrazole Formation

The formation of the pyrazole ring from a β-dicarbonyl compound and hydrazine proceeds through a well-established mechanism involving nucleophilic attack, condensation, and subsequent dehydration.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a condensation reaction, leading to the formation of a hydrazone intermediate. An intramolecular cyclization then occurs, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration reaction, which results in the formation of the stable, aromatic pyrazole ring.[7]

Visualization of the General Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of this compound, starting from a suitable β-ketoester and proceeding through cyclization and subsequent hydrolysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

4-Methylpyrazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Methylpyrazole-3-carboxylic Acid

Introduction

This compound (CAS No. 82231-51-4) is a substituted heterocyclic compound built upon a pyrazole core. The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical development, prized for its metabolic stability and versatile synthetic handles. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed methodologies for its practical application in a research and development setting. As a key building block, understanding its characteristics is crucial for the rational design of novel pharmaceuticals and other advanced materials.[1]

Physicochemical and Structural Properties

This compound is a solid at room temperature, with physical characteristics that reflect its aromatic, hydrogen-bonding nature.[2] The presence of both a carboxylic acid group and the pyrazole ring's nitrogen atoms dictates its solubility and acid-base behavior.

Core Properties

A summary of the key physicochemical properties is presented below. These values are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 82231-51-4 | [3] |

| Molecular Formula | C₅H₆N₂O₂ | [3] |

| Molecular Weight | 126.11 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 170-176 °C | [2] |

| Boiling Point | 302.4 ± 22.0 °C (Predicted) | [2] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Acidity and pKa

Spectroscopic Characterization

Structural elucidation is paramount for verifying the identity and purity of the compound. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the carboxylic acid group (-COOH) is expected to appear as a very broad signal in the downfield region of the spectrum, typically between 10-12 ppm. The chemical environment significantly deshields this proton. The proton on the pyrazole ring (at C5) and the methyl protons (at C4) will appear further upfield.

-

¹³C NMR: The carboxyl carbon (-C OOH) signal is highly characteristic and appears downfield, typically in the 160-185 ppm range. Signals for the three carbon atoms of the pyrazole ring and the one methyl carbon will appear at higher field. A literature-referenced ¹³C NMR spectrum was recorded in DMSO as the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the carboxylic acid functionality. The key diagnostic absorption bands include:

-

A very broad O-H stretching band, spanning from approximately 3500 cm⁻¹ to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids.

-

A strong C=O stretching band for the carbonyl group, typically appearing below 1700 cm⁻¹ due to conjugation with the pyrazole ring.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (126.11). Common fragmentation patterns for carboxylic acids involve the initial loss of the hydroxyl group (-OH, 17 mass units) followed by the loss of carbon monoxide (CO, 28 mass units).

Synthesis and Purification

The most flexible and common laboratory-scale synthesis of pyrazole carboxamides and their acid precursors involves a two-stage process: construction of the pyrazole ring with an ester functionality, followed by hydrolysis.[5]

Synthetic Workflow

The overall strategy involves the Knorr pyrazole synthesis to create the ethyl ester precursor, which is then hydrolyzed under basic conditions to yield the final carboxylic acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

This protocol is based on the principles of the Knorr pyrazole synthesis, a robust method for forming the pyrazole core.[5][6]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl precursor, ethyl 2-formyl-3-oxobutanoate (1.0 eq), in ethanol (5 volumes).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.05 eq) dropwise at room temperature. Causality Note: A slight excess of hydrazine ensures complete consumption of the dicarbonyl starting material. The reaction is often exothermic, so slow addition is recommended to maintain control.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. To the resulting residue, add cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry. The crude ester can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

Experimental Protocol: Hydrolysis to this compound

This procedure details the saponification of the pyrazole ester to the target carboxylic acid.[5][7][8]

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the ethyl 4-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).

-

Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the suspension. Causality Note: A stoichiometric excess of base is required to drive the hydrolysis to completion and ensure all the ester is converted.

-

Hydrolysis: Heat the mixture to 60-65 °C and stir vigorously for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting ester.[7] The mixture should become a clear, homogeneous solution as the reaction proceeds.

-

Workup and Isolation: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using a 1M HCl solution. A white precipitate of the carboxylic acid product will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50-55 °C.[7] Purity can be assessed by melting point determination and spectroscopic analysis.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of its carboxylic acid group, which can be readily converted into a variety of other functional groups, most notably amides and esters. These transformations are fundamental to building molecular diversity in drug discovery programs.[1][2][9]

Key Reaction Pathways

The carboxylic acid can be activated, typically by conversion to an acid chloride, which then serves as a highly reactive electrophile for reaction with various nucleophiles.

Caption: Key derivatization pathways for this compound.

Experimental Protocol: Amide Bond Formation via Acid Chloride

This protocol describes a robust method for synthesizing pyrazole carboxamides, a class of compounds with significant biological activity.[5][6]

-

Acid Chloride Formation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species in the conversion to the acid chloride.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 eq) dropwise via syringe. The choice between the two depends on the desired workup; oxalyl chloride's byproducts (CO, CO₂) are gaseous and easily removed.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when the suspension becomes a clear solution and gas evolution ceases.

-

Solvent Removal: Remove the excess SOCl₂ or (COCl)₂ and the DCM solvent under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step without purification.

-

Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM.

-

Reaction: Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Development

This compound and its derivatives are of significant interest due to their wide-ranging biological and pharmacological activities.

-

Pharmaceuticals: The pyrazole carboxamide scaffold is present in numerous active pharmaceutical ingredients. Derivatives have been investigated for their anti-inflammatory, antibacterial, and antifungal properties.[1] The core structure serves as a versatile template for generating libraries of compounds for high-throughput screening.

-

Agrochemicals: Many modern fungicides are based on pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs).[10] The 3-carboxamide functional group is crucial for binding to the enzyme's active site.

-

Material Science: Pyrazole derivatives are also explored in material science, for example, as components of energetic materials, where the nitrogen-rich heterocyclic core contributes to high energy density.[11] The related compound, 4-methylpyrazole (fomepizole), is a well-known alcohol dehydrogenase inhibitor used as an antidote for methanol and ethylene glycol poisoning, highlighting the scaffold's ability to interact with biological systems.[12]

References

- ResearchGate. (2025). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

- Human Metabolome Database. (2013). Showing metabocard for 4-Carboxypyrazole (HMDB0060760).

- RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

- PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives.

- Arkat USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects.

- ACS Omega. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

- ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

- ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.

- ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.

- Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- PubChemLite. (n.d.). 4-formyl-1-methyl-1h-pyrazole-3-carboxylic acid (C6H6N2O3).

Sources

- 1. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H6N2O2 | CID 5324580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CAS 7554-65-6: 4-Methylpyrazole | CymitQuimica [cymitquimica.com]

4-Methylpyrazole-3-carboxylic acid CAS number

An In-depth Technical Guide to 4-Methylpyrazole-3-carboxylic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 82231-51-4), a molecule of significant interest in toxicology and metabolic studies. It is primarily known as the major metabolite of Fomepizole (4-methylpyrazole), the principal antidote for methanol and ethylene glycol poisoning. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, biological significance, and handling protocols.

This compound is a heterocyclic compound featuring a pyrazole ring substituted with both a methyl and a carboxylic acid group.[1] Its unique structure is intrinsically linked to its biological origin and function as a metabolite.

Chemical and Physical Data

The fundamental properties of this compound are crucial for its application in experimental settings. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 82231-51-4 | [1] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| IUPAC Name | 4-methyl-1H-pyrazole-3-carboxylic acid | [1] |

| Synonyms | 4-Carboxypyrazole | [2] |

| Physical Form | Solid (predicted) | |

| Melting Point | Not specified. For comparison, the isomer 3-Methylpyrazole-4-carboxylic acid melts at 225-230 °C.[3] |

Spectroscopic Profile

A full spectroscopic characterization is essential for unambiguous identification. While raw spectra are beyond the scope of this guide, various spectral datasets for this compound are available for reference in public repositories like PubChem, including:

-

¹³C NMR Spectroscopy[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

-

Infrared (IR) and UV-Visible (UV-VIS) Spectra[1]

Synthesis and Methodology

While this compound is most commonly encountered as a metabolite, its de novo synthesis is critical for producing analytical standards, conducting toxicological studies, and further chemical derivatization. The following section outlines a representative synthetic protocol based on established principles of pyrazole chemistry.

The chosen strategy involves the cyclization of a hydrazine with a β-dicarbonyl equivalent, a cornerstone reaction for forming the pyrazole core.

Representative Synthesis Workflow

The following diagram illustrates a plausible and efficient pathway for the laboratory-scale synthesis of this compound.

Caption: A three-step synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system where the successful formation of intermediates can be monitored, ensuring the integrity of the process.

Objective: To synthesize this compound from commercially available starting materials.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate

-

Rationale: This initial condensation reaction creates the required 1,3-dicarbonyl equivalent with an appropriate leaving group (ethoxy) for subsequent cyclization with hydrazine.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq).

-

Add acetic anhydride (1.5 eq) as a catalyst and water scavenger.

-

Heat the mixture to reflux (approx. 120-140 °C) for 2-3 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, allow the mixture to cool and remove the volatile components by distillation under reduced pressure to yield the crude intermediate.

-

Step 2: Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

-

Rationale: This is the key ring-forming step. Hydrazine attacks the dicarbonyl system, leading to a condensation-cyclization cascade that forms the stable aromatic pyrazole ring.

-

Procedure:

-

Dissolve the crude ethyl 2-(ethoxymethylene)acetoacetate from Step 1 in ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrazine hydrate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the ethanol under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the pyrazole ester.

-

Step 3: Hydrolysis to this compound

-

Rationale: The final step is a standard saponification, where the ethyl ester is hydrolyzed under basic conditions to yield the carboxylate salt, which is then protonated to give the final carboxylic acid.

-

Procedure:

-

Dissolve the purified ethyl 4-methyl-1H-pyrazole-3-carboxylate from Step 2 in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of ~2-3 using concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Biological Role and Applications

The primary significance of this compound lies in its role as the major, pharmacologically inactive metabolite of Fomepizole.

Metabolite of Fomepizole

Fomepizole (4-methylpyrazole) is a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[2][4] This inhibition is the basis for its use as an antidote in poisonings by ethylene glycol and methanol.[5][6] Fomepizole prevents ADH from converting these alcohols into their highly toxic acidic metabolites (e.g., glycolic acid and formic acid).[5][6]

The body eliminates Fomepizole primarily through hepatic metabolism.[2] The same enzyme it inhibits, ADH, along with other cytochrome P450 enzymes, oxidizes the methyl group on the pyrazole ring to ultimately form this compound (also referred to as 4-carboxypyrazole).[2] This metabolite is then excreted renally.[2]

Metabolic Pathway of Fomepizole

The following diagram illustrates the metabolic conversion, which is central to understanding the pharmacokinetics of Fomepizole treatment.

Caption: Metabolic pathway of Fomepizole to its primary carboxylic acid metabolite.

Applications in Research

-

Pharmacokinetic Studies: As the primary metabolite, pure this compound is an indispensable analytical standard for quantifying Fomepizole elimination in clinical and preclinical studies.[2][7]

-

Toxicology: It is used in toxicological assessments to confirm that the observed effects of Fomepizole administration are due to the parent drug and not its metabolite.

-

Drug Metabolism Research: The metabolic pathway serves as a model system for studying the activity and induction of ADH and associated enzymes.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from GHS classifications and standard laboratory safety practices.[1]

Hazard Identification

This compound is classified with the following hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[8]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9] Eyewash stations and safety showers must be readily accessible.[9]

-

Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present.[9] Seek immediate medical attention.

-

Skin: Wash off immediately with soap and plenty of water.[8] Remove contaminated clothing.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[9]

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with CAS number 82231-51-4, is more than a simple chemical entity; it is a key piece in the clinical puzzle of treating toxic alcohol poisonings. Its identity as the primary metabolite of the antidote Fomepizole makes it a crucial standard for pharmacokinetic and toxicological research. Understanding its properties, synthesis, and biological context allows researchers and drug development professionals to better study and optimize life-saving therapeutic interventions.

References

- This compound | C5H6N2O2 | CID 5324580. PubChem. [Link]

- Why is Fomepizole (4-methylpyrazole) given to patients with toxic alcohol poisoning?. Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkYAKMwm12-xvo8WG6jhzXpm8gxhqbMUiSbiQgE0MCPlop2Ugxt9NPnC2wl-fdznZSh3u-wI7T-zTXXNDG7VwMLtlVYDquDaqcebBYPQ0hnPxm-0hNTAkXfiOSAAiAdnkmZmoFWE4dZ_LNnuC1ZdRpzU3APC5QjajuhIMEnGIt_4tvcgbp9OwEMuemBpEk-hldfLf-Zc25ntRRZwvQslGRpvw=]

- 4-Methylpyrazole | C4H6N2 | CID 3406. PubChem. [Link]

- Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. US EPA. [Link]

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

- FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). AccessMedicine. [Link]

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

- What is the mechanism of Fomepizole (4-methylpyrazole) in treating ethylene glycol poisoning?. Dr.Oracle. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8sCsEp0dDaEBNUgY0qMp2Ky_-XTGT676goIfC5ixtSrJ8RG5Yu6IQrN-UD0KHoC5GYNEZEhSQS_KTcm1NlIdF-BN5vsJsi8wbIEnRd-5ZXt0_DZKHBApdvPTakEgYMOQd8SDh9vCsJbCQwQqQYWtaA67fLm2uuqveXRjfrUpLKZz_qnxUGv7DJPvF3NPl68ydgF9WU_bpoL6iomG7uu71HEo=]

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

- Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. PubMed. [Link]

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

Sources

- 1. This compound | C5H6N2O2 | CID 5324580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylpyrazole-4-carboxylic acid 97 40704-11-8 [sigmaaldrich.com]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.com [fishersci.com]

4-Methylpyrazole-3-carboxylic acid molecular weight

An In-Depth Technical Guide to 4-Methylpyrazole-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic organic compound of significant interest to the scientific community. While it is recognized as a primary metabolite of the alcohol dehydrogenase inhibitor Fomepizole, its greater value lies in its role as a versatile molecular scaffold. The pyrazole ring system is a privileged structure in medicinal chemistry, and its derivatives have yielded a wide array of bioactive compounds, from fungicides to anti-inflammatory agents. This technical guide provides a comprehensive overview of this compound, detailing its core molecular properties, plausible synthetic and analytical methodologies, and its established and potential applications in research and drug development. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

Core Molecular Profile

The defining feature of this compound is its five-membered pyrazole ring, an aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group at the C4 position and a carboxylic acid group at the C3 position. This specific arrangement of functional groups dictates its chemical reactivity, physicochemical properties, and its utility as a synthetic intermediate.

Chemical Identifiers and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and research documentation. The key identifiers and computed physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 126.11 g/mol | [1] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| CAS Number | 82231-51-4 | [1] |

| Canonical SMILES | CC1=C(NN=C1)C(=O)O | [1] |

| InChI Key | FNHVVMJBCILJGA-UHFFFAOYSA-N | [1] |

| IUPAC Name | 4-methyl-1H-pyrazole-3-carboxylic acid | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| XLogP3 | 0.4 | [1] |

| Physical Form | Solid |

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common and effective strategy involves the condensation and cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This approach provides the requisite carbon and nitrogen atoms for the heterocyclic ring in a convergent manner.

Retrosynthetic Analysis and Proposed Synthesis Workflow

The logical precursor for this compound is an ethyl ester, which can be readily hydrolyzed in the final step. This ester can be formed via the reaction of hydrazine with ethyl 2-methyl-3-oxobutanoate. This precursor is chosen because it contains the necessary carbon backbone and functional groups positioned for efficient cyclization.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step process: the formation of the pyrazole ester followed by saponification.

Step 1: Synthesis of Ethyl 4-Methylpyrazole-3-carboxylate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per gram of ester).

-

Reaction Initiation: Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Causality: A slight molar excess of hydrazine ensures complete consumption of the dicarbonyl precursor. Ethanol is an ideal solvent as it solubilizes both reactants and is relatively inert under these conditions.

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

-

Saponification: To the crude ethyl ester, add a 2M aqueous solution of sodium hydroxide (NaOH) (2.5 eq). Heat the mixture to 60°C and stir for 2-3 hours.

-

Causality: The ester hydrolysis is base-catalyzed (saponification). Using a stoichiometric excess of NaOH and moderate heat drives the reaction to completion, forming the sodium salt of the carboxylic acid.

-

-

Acidification: Cool the reaction mixture in an ice bath. Slowly acidify the solution to pH 2-3 by adding 3M hydrochloric acid (HCl) dropwise. A white precipitate should form.

-

Causality: Protonation of the carboxylate salt renders the carboxylic acid insoluble in the aqueous medium, causing it to precipitate.

-

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold deionized water to remove residual salts. Dry the product under vacuum. For higher purity, recrystallize from an ethanol/water mixture.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methodologies

Accurate quantification of this compound, particularly in biological matrices, is essential for metabolic studies and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its sensitivity and robustness.

Workflow for Quantification in Plasma

The following workflow outlines a validated system for determining the concentration of the target analyte in plasma samples, adapted from established methods for its parent compound, 4-methylpyrazole.[2]

Caption: Analytical workflow for quantifying the analyte in plasma.

Protocol: Quantification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a self-validating system for the accurate measurement of this compound.

-

Sample Preparation:

-

To 500 µL of plasma, add 10 µL of an internal standard solution (e.g., 3-methylpyrazole at 100 µM).[2]

-

Add 1 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE):

-

Reconstitute the dried extract in 500 µL of loading buffer (e.g., 10 mM ammonium acetate, pH 5).

-

Condition a C18 SPE cartridge with methanol followed by loading buffer.

-

Load the sample, wash with the loading buffer, and elute the analyte with a methanol/water solution.

-

Causality: SPE is a critical cleanup step. It removes interfering substances from the plasma matrix, such as salts and phospholipids, which could otherwise co-elute with the analyte and compromise the accuracy of the measurement.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer (20 mM, pH 3.0) and acetonitrile (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 220 nm.

-

Injection Volume: 20 µL.

-

-

Validation and Quantification:

-

Linearity: Construct a calibration curve using spiked plasma samples over the desired concentration range (e.g., 1 µM to 200 µM). The method should be linear with an R² > 0.99.

-

Precision: Assess intra-day and inter-day precision by analyzing quality control samples at low, medium, and high concentrations. The coefficient of variation (CV) should be <15%.[2]

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard.

-

Biological Significance and Applications

The primary interest in this compound stems from two distinct but related areas: its role as a metabolite and its use as a chemical scaffold for creating novel bioactive molecules.

Metabolite of Fomepizole

Fomepizole (4-methylpyrazole) is an essential medicine used as an antidote for ethylene glycol and methanol poisoning.[3][4] It functions as a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH), preventing the conversion of these alcohols into their highly toxic metabolites.[5] The body eliminates Fomepizole primarily through metabolism, with the major metabolite being this compound.[1]

Caption: Fomepizole inhibits ADH while being metabolized to its acid form.

A Scaffold for Drug and Agrochemical Development

The pyrazole carboxylic acid moiety is a highly valued building block in medicinal and agricultural chemistry. By modifying the carboxylic acid group (e.g., forming amides) or substituting other positions on the pyrazole ring, chemists can generate vast libraries of compounds with diverse biological activities.

-

Fungicides: Amides derived from pyrazole carboxylic acids are among the most successful modern fungicides. Compounds like Bixafen and Isopyrazam are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core.[6][7] They act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[7]

-

Anti-inflammatory and Antibacterial Agents: Researchers have synthesized novel pyrazole-3-carboxylic acid derivatives that act as nitric oxide carriers, demonstrating significant anti-inflammatory activity with reduced ulcerogenic potential compared to standard drugs.[8] Other studies have shown that various derivatives possess antibacterial and antifungal properties against a range of pathogens.[8][9]

-

Aryl Hydrocarbon Receptor (AhR) Antagonists: In one notable study, an amide derivative of 2-methyl-2H-pyrazole-3-carboxylic acid was identified as a potent and specific antagonist of the AhR, preventing the toxicity induced by dioxins like TCDD.[10] This highlights the scaffold's potential in developing agents to counteract environmental toxins.

Conclusion and Future Directions

This compound is more than just a metabolic byproduct; it is a molecule of significant synthetic value. Its stable heterocyclic core and reactive carboxylic acid handle provide an ideal starting point for the exploration of new chemical space. The proven success of its derivatives in diverse fields, particularly in agrochemicals, underscores the scaffold's utility.

Future research should focus on expanding the library of derivatives, exploring novel substitutions on the pyrazole ring, and screening these new entities against a broader range of biological targets. The development of stereospecific synthetic routes and the investigation of its potential as a metal-chelating agent or a fragment in fragment-based drug design represent further promising avenues for investigation.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Diczfalusy, U., & Eklöf, R. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Biomedical Chromatography, 2(5), 226-227.

- ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.

- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Gouda, A. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3749-3755.

- McMartin, K. E., et al. (1984). High pressure liquid chromatographic assay of 4-methylpyrazole. Measurements of plasma and urine levels. Journal of Toxicology. Clinical Toxicology, 22(2), 133-148.

- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- Kim, J., et al. (2005). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 69(6), 1871-1878.

- Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 14395-14407.

- Harry, P., et al. (1998). Ethylene Glycol Poisoning in a Child Treated With 4-Methylpyrazole. Pediatrics, 102(3), e31.

- Yilmaz, F., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4448-4460.

- Google Patents. (n.d.). Process for the preparation of ultrapure 4-methylprazole.

Sources

- 1. This compound | C5H6N2O2 | CID 5324580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 7554-65-6: 4-Methylpyrazole | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. High pressure liquid chromatographic assay of 4-methylpyrazole. Measurements of plasma and urine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-depth Technical Guide to the Solubility of 4-Methylpyrazole-3-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylpyrazole-3-carboxylic acid in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the physicochemical properties of the target molecule, theoretical and practical aspects of its solubility, detailed experimental protocols for solubility determination, and the causal factors that govern its behavior in different solvent systems. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to be an essential resource for laboratory work involving this compound.

Introduction to this compound

This compound, a substituted pyrazole derivative, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole ring, a carboxylic acid moiety, and a methyl group, imparts a unique combination of physicochemical properties that dictate its behavior in solution. Understanding the solubility of this compound is paramount for a wide range of applications, including reaction chemistry, formulation development, purification, and the design of drug delivery systems. Poor solubility can be a major impediment in the early stages of drug development, affecting bioavailability and therapeutic efficacy.[1] This guide provides a detailed exploration of the factors governing the solubility of this compound and offers robust methodologies for its empirical determination.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | PubChem CID 5324580[2] |

| Molecular Weight | 126.11 g/mol | PubChem CID 5324580[2] |

| IUPAC Name | 4-methyl-1H-pyrazole-3-carboxylic acid | PubChem CID 5324580[2] |

| Predicted XLogP3 | 0.4 | PubChem CID 5324580[2] |

| Predicted pKa (strongest acidic) | 3.55 | Chemicalize |

| Appearance | White to off-white solid | General knowledge for similar compounds |

The presence of both a hydrogen bond donor (the carboxylic acid -OH and the pyrazole N-H) and hydrogen bond acceptors (the carboxylic acid C=O and the pyrazole nitrogens) suggests that this molecule can engage in significant intermolecular interactions. The carboxylic acid group, with a predicted pKa of around 3.55, will be deprotonated at physiological pH, but in organic solvents, its acidic nature will heavily influence its solubility in basic or protic solvents. The predicted XLogP3 of 0.4 indicates a relatively low lipophilicity, suggesting a preference for more polar environments.

Solubility Profile in Organic Solvents: A Theoretical and Practical Overview

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, we can infer its solubility profile based on the fundamental principle of "like dissolves like" and the functional groups present in the molecule.[3]

The molecule's polarity is dominated by the carboxylic acid and the pyrazole ring. The carboxylic acid group can form strong hydrogen bonds with protic solvents and can also interact through dipole-dipole interactions with polar aprotic solvents. The pyrazole ring is a polar heterocycle, further enhancing the compound's affinity for polar media. The methyl group introduces a small degree of lipophilicity.

Based on these structural features, the expected qualitative solubility of this compound in various classes of organic solvents is summarized below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The carboxylic acid and pyrazole N-H can act as hydrogen bond donors, while the carbonyl oxygen and pyrazole nitrogens can act as hydrogen bond acceptors, leading to strong interactions with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | Strong dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected. Solvents like DMSO and DMF are excellent at solvating polar molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | These solvents are less polar than the aprotic solvents listed above. While some dipole-dipole interactions are possible, the lack of hydrogen bonding donation from the solvent will limit solubility compared to protic solvents. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has a moderate polarity and can act as a hydrogen bond acceptor. Solubility is expected to be better than in non-polar solvents but likely lower than in alcohols or DMSO. |

| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can accept hydrogen bonds. Its polarity is intermediate, suggesting moderate solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents are relatively non-polar. While some dipole-dipole interactions may occur, they are unlikely to overcome the strong intermolecular forces of the solid-state compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Low | These are non-polar solvents, and the primary interactions would be weak van der Waals forces, which are insufficient to dissolve the polar, hydrogen-bonding solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | As non-polar solvents, they cannot effectively solvate the polar functional groups of this compound. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[4]

Principle

An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Step-by-Step Experimental Workflow

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The "excess" should be visually confirmed after the equilibration period.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal agitation time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is crucial to filter the supernatant through a syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Self-Validating System and Best Practices

-

Purity of Compound and Solvents: Use high-purity materials to avoid erroneous results.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[5]

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze them. Equilibrium is achieved when the concentration no longer changes over time.

-

Calibration Curve: Prepare a standard calibration curve of this compound in the analytical solvent to ensure accurate quantification.

-

Triplicate Measurements: Perform all experiments in at least triplicate to ensure the reproducibility and statistical validity of the results.

Visualizing the Process

Experimental Workflow for Solubility Determination

Caption: A schematic of the shake-flask method for determining thermodynamic solubility.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

- Vertex AI Search. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- PubChem. This compound | C5H6N2O2 | CID 5324580. [Link]

- Slideshare. solubility experimental methods.pptx. [Link]

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Lund University Publications.

- PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

- Solubility of Things. Pyrazole - Solubility of Things. [Link]

- The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility. [Link]

- Solubility of Things. Pyrazine-2-carboxylic acid - Solubility of Things. [Link]

- Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

- National Center for Biotechnology Information.

- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

- Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

- Chemicalize. 4-methyl-1H-pyrazole-3-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methylpyrazole-3-carboxylic Acid and Its Analogs

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of pyrazole carboxylic acids, with a specific focus on understanding the crystal structure of 4-Methylpyrazole-3-carboxylic acid through the detailed examination of its close analog, 4-chloro-1H-pyrazole-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both theoretical insights and practical, field-proven methodologies. We delve into the causality behind experimental choices, from the synthesis of the target molecule to the intricacies of crystal structure refinement and interpretation. The protocols described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

Introduction: The Significance of Pyrazole Carboxylic Acids in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a carboxylic acid moiety at the 3-position and a methyl group at the 4-position of the pyrazole ring, as in this compound, creates a molecule with significant potential for forming diverse intermolecular interactions, which are crucial for its behavior in a crystalline state and its interaction with biological targets. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and guiding rational drug design.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid. This guide will walk through the critical steps of such an analysis, providing the "why" behind the "how" to empower researchers in their own investigations. While the specific crystal structure of this compound is not publicly available at the time of this writing, we will utilize the crystallographic data of the closely related 4-chloro-1H-pyrazole-3-carboxylic acid as a primary example to illustrate the principles of its structural analysis.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages directly impact the success of the diffraction experiment.

Synthetic Pathway for Pyrazole-3-Carboxylic Acids

Several synthetic routes to 4-substituted pyrazole-3-carboxylic acids have been reported. A common and effective method involves the oxidation of the corresponding 4-substituted-3-methylpyrazole.[1] This approach is often favored for its reliability and the commercial availability of starting materials.

Conceptual Synthetic Workflow:

Caption: Generalized workflow for the synthesis of 4-substituted pyrazole-3-carboxylic acids.

Experimental Protocol: Synthesis of a 4-substituted-pyrazole-3-carboxylic acid

-

Dissolution: Dissolve the starting 4-substituted-3-methylpyrazole in an appropriate solvent, such as aqueous pyridine or a mixture of t-butanol and water. The choice of solvent is critical to ensure the solubility of the starting material and compatibility with the oxidizing agent.

-

Oxidation: While stirring vigorously, slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Quenching and Filtration: Once the reaction is complete, the excess oxidizing agent is quenched, for instance, by the addition of a small amount of ethanol. The resulting manganese dioxide precipitate is removed by filtration.

-

Acidification and Extraction: The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate, causing the desired carboxylic acid to precipitate. The product can then be collected by filtration or extracted into an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the pure 4-substituted-pyrazole-3-carboxylic acid.

The Art of Crystallization

Growing diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecules can slowly and orderly assemble into a crystalline lattice.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Protocol for Crystallization of a Pyrazole Carboxylic Acid:

-

Solvent Screening: A crucial first step is to screen for suitable solvents or solvent mixtures. The ideal solvent is one in which the compound is moderately soluble at room temperature and more soluble at higher temperatures. For pyrazole carboxylic acids, polar solvents like ethanol, methanol, or ethyl acetate are often good starting points.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified pyrazole carboxylic acid in the chosen solvent, gently warming if necessary to fully dissolve the compound.

-

Setting up the Crystallization:

-

Slow Evaporation: Transfer the solution to a clean vial, cover it with parafilm, and puncture a few small holes with a needle. Store the vial in a vibration-free environment.

-

Vapor Diffusion (Liquid-Liquid): Place the solution in a small vial. In a larger beaker, add a small amount of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane for an ethyl acetate solution). Place the small vial inside the beaker and seal the beaker.

-

-

Patience and Observation: Allow the crystallization to proceed undisturbed for several days to weeks. Monitor the vial periodically under a microscope for the formation of single crystals with well-defined faces.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once a suitable single crystal is obtained, the next step is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these diffracted spots are recorded by a detector.

Experimental Workflow for Single-Crystal X-ray Diffraction Data Collection:

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined against the experimental data to improve its accuracy.

Protocol for Structure Solution and Refinement (using SHELX software as an example):

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. This step is typically performed using the software provided with the diffractometer.

-

Structure Solution: The processed data is used to solve the crystal structure using direct methods or Patterson methods. This yields an initial model of the atomic positions.

-

Structure Refinement: The atomic coordinates and displacement parameters of the model are adjusted to minimize the difference between the calculated and observed structure factors. This is an iterative process. For a typical organic molecule, refinement will involve:

-

Anisotropic Refinement: Refining the displacement parameters of non-hydrogen atoms anisotropically to account for their thermal motion.

-

Hydrogen Atom Placement: Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

-

Final Refinement Cycles: Performing several cycles of least-squares refinement until the model converges.

-

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Crystal Structure of 4-chloro-1H-pyrazole-3-carboxylic acid: A Case Study

As a close analog, the crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid provides valuable insights into the likely solid-state conformation and intermolecular interactions of this compound. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC).[2]

Table 1: Crystallographic Data for 4-chloro-1H-pyrazole-3-carboxylic acid [2]

| Parameter | Value |

| CCDC Number | 2424717 |

| Empirical formula | C₄H₃ClN₂O₂ |

| Formula weight | 146.54 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 25.4370(17) Å, α = 90° |

| b = 6.9155(5) Å, β = 110.558(6)° | |

| c = 13.0629(7) Å, γ = 90° | |

| Volume | 2151.6(3) ų |

| Z | 16 |

| Density (calculated) | 1.808 Mg/m³ |

| Final R indices [I>2σ(I)] | R₁ = 0.0552, wR₂ = 0.2177 |

| R indices (all data) | R₁ = 0.0658, wR₂ = 0.2312 |

Molecular Geometry

The pyrazole ring is essentially planar, as expected. The carboxylic acid group is twisted relative to the plane of the pyrazole ring. This conformation is a result of minimizing steric hindrance and optimizing intermolecular interactions. The bond lengths and angles within the molecule are within the expected ranges for similar structures.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 4-chloro-1H-pyrazole-3-carboxylic acid is dominated by a network of hydrogen bonds. The carboxylic acid groups form classic hydrogen-bonded dimers, with the hydroxyl group of one molecule donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule. Additionally, the pyrazole N-H group acts as a hydrogen bond donor. These interactions create a robust three-dimensional supramolecular architecture.

Logical Diagram of Intermolecular Interactions:

Caption: Key hydrogen bonding interactions in the crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the crystal structure analysis of this compound and its analogs. By understanding the principles of synthesis, crystallization, and X-ray diffraction, researchers can confidently approach the structural characterization of novel compounds. The detailed analysis of 4-chloro-1H-pyrazole-3-carboxylic acid serves as a valuable model for interpreting the solid-state behavior of this important class of molecules.

Future work should focus on obtaining high-quality single crystals of this compound itself to provide a direct and definitive understanding of its crystal structure. This would allow for a comparative analysis with its chloro-analog, shedding light on the influence of the methyl versus chloro substituent on the crystal packing and intermolecular interactions. Such studies are invaluable for the continued development of pyrazole-based compounds in drug discovery and materials science.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Du, D., Zhu, S., Feng, C., Jiang, Y., Yang, J., Tao, T., Yu, S., & Zhao, H. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 575-577. [Link]

- Pramanik, A., Dey, S., & Mukherjee, A. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.

- Cambridge Crystallographic Data Centre. (n.d.). CSD Entry 2424717.

- Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

- Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. [Link]

- Janin, Y. L. (2020). Preparations of 4-Substituted 3-Carboxypyrazoles. ChemInform, 48(36). [Link]

Sources

The Biological Activity of 4-Methylpyrazole-3-carboxylic Acid: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the biological activity of 4-Methylpyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, contextualizes the compound's significance through its metabolic relationship with the well-known drug fomepizole, and explores the potential activities of the broader pyrazole carboxylic acid class. We will delve into established mechanisms, present relevant experimental data and protocols, and identify key areas for future investigation.

Introduction: The Metabolic Progeny of a Potent Antidote

This compound is primarily recognized in the scientific literature as a metabolite.[1] Specifically, it is a derivative of its parent compound, 4-methylpyrazole, which is clinically known as fomepizole.[2] Fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH) and is utilized as a critical antidote in the treatment of methanol and ethylene glycol poisoning.[3][4][5] It functions by blocking the metabolic conversion of these toxic alcohols into their more harmful acidic metabolites, thereby preventing severe metabolic acidosis and organ damage.[6] Understanding the biological profile of this compound, therefore, begins with an appreciation of its origin as the principal metabolic byproduct of a life-saving therapeutic agent.

Metabolism of 4-Methylpyrazole (Fomepizole)

The primary route of elimination for fomepizole in humans is through hepatic metabolism.[2] The parent compound undergoes oxidation via the cytochrome P450 system, leading to the formation of 4-carboxypyrazole as the main metabolite, which accounts for approximately 80-85% of an administered dose.[7] This metabolite is then primarily excreted through the urine.[2] Other minor metabolites, such as 4-hydroxymethylpyrazole and N-glucuronide conjugates, have also been identified.[7]

The metabolic conversion of 4-methylpyrazole to its carboxylic acid derivative is a critical aspect of its pharmacokinetic profile. The rate of this metabolism can be influenced by various factors. For instance, the presence of ethanol can significantly decrease the elimination rate of 4-methylpyrazole, as both substances compete for the same metabolic enzymes.[8] This interaction underscores the importance of understanding the metabolic fate of fomepizole when considering its clinical application.

Caption: Metabolic pathway of 4-methylpyrazole (fomepizole).

Biological Activity Profile

Direct Biological Activity of this compound

Current scientific literature provides limited direct evidence regarding the biological activity of this compound. Its primary role is defined as the major, and likely less active, metabolite of fomepizole.[1][2] While its precursor is a potent enzyme inhibitor, it is common for metabolic processes such as carboxylation to increase the polarity of a compound to facilitate excretion, often leading to a reduction in its pharmacological activity. Further research is required to definitively characterize the intrinsic biological effects of this specific molecule.

Bioactivity of the Parent Compound: 4-Methylpyrazole (Fomepizole)

To provide a thorough context, it is essential to detail the well-documented biological activities of the parent compound, fomepizole.

Inhibition of Alcohol Dehydrogenase (ADH): Fomepizole is a powerful competitive inhibitor of alcohol dehydrogenase.[9] This enzyme is responsible for the initial step in the metabolism of various alcohols.[7] In cases of methanol or ethylene glycol poisoning, ADH converts these substances into highly toxic metabolites like formaldehyde and formic acid (from methanol), and glycoaldehyde, glycolate, and oxalate (from ethylene glycol).[5] These metabolites are responsible for the severe metabolic acidosis and end-organ damage, particularly renal failure, associated with these poisonings.[6] Fomepizole's high affinity for ADH effectively blocks this toxic conversion, allowing the parent alcohols to be excreted unchanged.[5]

Caption: Mechanism of fomepizole's inhibition of toxic alcohol metabolism.

Other Enzymatic Interactions: Beyond its primary role as an ADH inhibitor, 4-methylpyrazole has been shown to interact with other enzyme systems:

-

CYP2E1 Inhibition: Fomepizole is also an inhibitor of cytochrome P450 2E1 (CYP2E1).[10] This action is being investigated for its therapeutic potential in preventing acetaminophen-induced hepatotoxicity, as CYP2E1 is involved in the formation of the toxic acetaminophen metabolite, NAPQI.

-

Fatty Acyl CoA Synthetase Inhibition: Studies in ADH-deficient deer mice have indicated that 4-methylpyrazole can inhibit fatty acyl CoA synthetase.[11] This inhibition reduces the availability of H2O2, which in turn diminishes catalase-dependent alcohol metabolism.[11]

Potential Activities Based on Structurally Related Compounds

While data on this compound is sparse, the broader class of pyrazole and pyrazole carboxylic acid derivatives is rich with documented biological activities. These findings suggest potential, albeit unconfirmed, avenues of research for the title compound.

| Biological Activity | Description of Activity in Related Pyrazole Derivatives |

| Anti-inflammatory & Analgesic | Various pyrazole carboxylic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties, with some compounds exhibiting potent inhibition of COX-1, COX-2, and 5-LOX enzymes.[12] For example, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid has been noted for its potential as an anti-inflammatory and analgesic agent.[13] |

| Antimicrobial & Antifungal | Numerous novel pyrazole derivatives, including carboxamide and carboxylic acid variants, have been synthesized and shown to possess in vitro activity against a range of bacterial (both Gram-positive and Gram-negative) and fungal pathogens.[14][15][16] |